Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride
Description
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride (CAS No. 1158622-32-2) is a high-purity active pharmaceutical ingredient (API) intermediate with the molecular formula C₁₁H₁₆Cl₂FN and a molecular weight of 252.16 g/mol . The compound features a 2-chloro-6-fluorophenylmethyl group attached to a butan-2-ylamine backbone, with a hydrochloride counterion enhancing its stability and solubility. Manufactured by MolCore under ISO-certified processes, it is supplied at a purity of ≥97% (NLT 97%) and serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive or antimicrobial agents . Its structural design balances lipophilicity and polarity, making it suitable for optimizing drug delivery and bioavailability.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPHMUSRDJSYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to two analogs:
(2-Chloro-6-fluorophenyl)methylamine Hydrochloride (CAS 115273)
- Molecular Formula : C₁₀H₁₄Cl₂FN
- Molecular Weight : 238.09 g/mol
- Purity : 90% (Industrial Grade)
- Application: Used in industrial settings for non-pharmaceutical purposes, such as chemical synthesis or material science .
- Lower purity (90% vs. 97%) restricts its utility in sensitive pharmaceutical applications.
Bupivacaine Hydrochloride (CAS 14252-80-3)
- Molecular Formula : C₁₈H₂₈N₂O₂·HCl
- Molecular Weight : 324.89 g/mol
- Purity : 99% (Pharmacy Grade)
- Application : A clinically approved local anesthetic with a piperidine backbone .
- Key Differences :
- Structural divergence : Bupivacaine features a piperidine ring and a butyl chain, unlike the benzylamine core of the target compound.
- Higher purity (99%) aligns with its direct use in clinical formulations, whereas the target compound serves as an intermediate.
Comparative Data Table
| Parameter | Butyl[(2-chloro-6-fluorophenyl)methyl]amine Hydrochloride | (2-Chloro-6-fluorophenyl)methylamine Hydrochloride | Bupivacaine Hydrochloride |
|---|---|---|---|
| CAS Number | 1158622-32-2 | 115273 | 14252-80-3 |
| Molecular Formula | C₁₁H₁₆Cl₂FN | C₁₀H₁₄Cl₂FN | C₁₈H₂₈N₂O₂·HCl |
| Molecular Weight (g/mol) | 252.16 | 238.09 | 324.89 |
| Purity | ≥97% (API Intermediate Grade) | 90% (Industrial Grade) | 99% (Pharmacy Grade) |
| Primary Application | Pharmaceutical intermediate | Industrial synthesis | Clinical anesthetic |
| Structural Highlight | Butyl chain enhances lipophilicity | Isopropyl chain reduces steric hindrance | Piperidine ring for receptor binding |
Research Findings and Implications
Lipophilicity and Bioavailability : The butyl chain in the target compound increases lipid solubility compared to its isopropyl analog, favoring passive diffusion across cell membranes . This property is critical for CNS-targeting drugs.
Purity and Regulatory Compliance : The ≥97% purity of the target compound meets stringent pharmaceutical standards, unlike the 90% industrial-grade analog, which may contain impurities unsuitable for human use .
Functional vs. Clinical Relevance : While Bupivacaine’s 99% purity and optimized structure enable direct therapeutic use, the target compound’s role as an intermediate highlights its versatility in early-stage drug development .
Biological Activity
Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and compares its activity with similar compounds.
Chemical Structure and Synthesis
The chemical formula of this compound is C12H17ClFN. The synthesis typically involves the nucleophilic substitution of (2-chloro-6-fluorophenyl)methylamine with butan-2-yl chloride in the presence of sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This process often occurs in organic solvents like dichloromethane or toluene under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators.
- Receptor Modulation : It acts as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems. This modulation can contribute to therapeutic effects in neurological disorders.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. |
| Neurological Effects | Modulates neurotransmitter receptors, showing promise in treating neurological disorders. |
| Anticancer Potential | Ongoing research indicates potential activity against certain cancer cell lines. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Butyl[(2-chloro-6-fluorophenyl)methyl]amine | C12H17ClFN | Unique combination of chloro and fluoro substituents. |
| Butyl[(2-chloro-4-fluorophenyl)methyl]amine | C12H17ClF | Different fluorine position; potential variation in activity. |
| Butyl[(3-chlorophenyl)methyl]amine | C12H17Cl | Lacks fluorine; different reactivity profile. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Anti-inflammatory Research : A study demonstrated that this compound effectively inhibited COX enzymes, leading to reduced inflammation markers in vitro.
- Neurological Applications : Research indicated that this compound could modulate serotonin receptors, suggesting its use in treating disorders like depression and anxiety. The binding affinity was comparable to established pharmaceuticals used for these conditions.
- Anticancer Studies : Investigations into its anticancer properties revealed that it exhibited cytotoxic effects on several cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating significant potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
